molecular formula C8H6FNO3 B11753180 Methyl 3-fluoro-5-formylpicolinate

Methyl 3-fluoro-5-formylpicolinate

Cat. No.: B11753180
M. Wt: 183.14 g/mol
InChI Key: USEZSEYKCNFGHV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-formylpicolinate is an organic compound with the molecular formula C8H6FNO3. It is a derivative of picolinic acid, featuring a fluorine atom at the 3-position and a formyl group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-5-formylpicolinate typically involves the fluorination of a suitable picolinic acid derivative followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-5-formylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-formylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The formyl group can participate in various chemical reactions, modulating the compound’s activity and stability .

Comparison with Similar Compounds

Comparison: Methyl 3-fluoro-5-formylpicolinate is unique due to the presence of both a fluorine atom and a formyl group on the pyridine ring. The fluorine atom imparts distinct electronic properties, enhancing the compound’s reactivity and stability compared to its chloro, bromo, and non-fluorinated analogs. The formyl group provides a versatile functional handle for further chemical modifications .

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

methyl 3-fluoro-5-formylpyridine-2-carboxylate

InChI

InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3

InChI Key

USEZSEYKCNFGHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C=O)F

Origin of Product

United States

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